2,5-difluoro-N-methylbenzamide
Description
Significance of Fluorinated Benzamide (B126) Frameworks in Academic Research
Fluorinated benzamide frameworks are of considerable importance in academic research due to the unique properties conferred by the fluorine atom. The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated benzamides attractive candidates in drug discovery and for the development of imaging agents. For instance, fluorine-18 (B77423) labeled benzamide analogues have been synthesized and evaluated for positron emission tomography (PET) imaging of receptors in solid tumors. nih.gov
The presence of fluorine can also influence the crystal packing of molecules, in some cases helping to suppress disorder and leading to more predictable crystal structures. acs.org Research has also focused on developing new methods for the synthesis of fluorinated benzamides, such as the selective C-H bond fluorination of benzamides, which highlights the ongoing interest in accessing these structures efficiently. acs.org
Overview of N-Methylbenzamide Derivatives in Contemporary Synthetic Chemistry
N-methylbenzamide and its derivatives are versatile compounds in modern synthetic chemistry. chemicalbook.com They serve as important intermediates and building blocks for the creation of a wide array of more complex organic molecules. chemicalbook.comcbijournal.com Their utility is demonstrated in their application as reagents and catalysts in various synthetic transformations, including condensation and acylation reactions. chemicalbook.com
Furthermore, N-methylbenzamide derivatives have been investigated for their potential biological activities. For example, they have been identified as potent inhibitors of enzymes like phosphodiesterase 10A (PDE10A), which is abundant in brain tissue, suggesting their potential in neuroscience research. nih.gov The synthesis of diverse N-methylbenzamide analogues continues to be an active area of research, with studies exploring their structure-activity relationships for various applications. nih.govresearchgate.net
Chemical Profile of 2,5-Difluoro-N-methylbenzamide
Chemical Structure and Properties
This compound is a white to off-white solid. Its chemical structure consists of a benzene (B151609) ring substituted with two fluorine atoms at positions 2 and 5, and an N-methylcarboxamide group.
| Property | Value |
| Molecular Formula | C₈H₇F₂NO |
| Molecular Weight | 171.15 g/mol |
| CAS Number | 392691-69-9 |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of 2,5-difluorobenzoyl chloride with methylamine (B109427). Another approach starts from 4-cyano-2,5-difluoro-N-methylbenzamide, which can be converted to 2,5-difluoro-4-formyl-N-methylbenzamide. google.com
Applications and Research Interest
Use as a Research Chemical
This compound is primarily utilized as a research chemical. Its specific substitution pattern makes it a valuable tool for studying the effects of fluorine substitution on molecular properties and reactivity. It is often included in screening libraries for drug discovery programs. chemdiv.com
Role as a Building Block in Organic Synthesis
The compound serves as a key intermediate in the synthesis of more complex molecules. For example, it has been used in the preparation of substituted imidazopyridine compounds, which are of interest for their potential therapeutic applications. google.comgoogle.com The reactivity of the benzamide moiety and the influence of the fluorine atoms allow for a range of chemical transformations, making it a versatile building block for creating novel chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSINLWTDSSZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 2,5 Difluoro N Methylbenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation
In the ¹H NMR spectrum of 2,5-difluoro-N-methylbenzamide, the aromatic protons exhibit complex splitting patterns due to coupling with both neighboring protons and fluorine atoms. For a related compound, 4-Chloro-2,5-difluoro-N-methylbenzamide, the aromatic protons appear as multiplets. Specifically, one proton shows a doublet of doublets at δ 7.79 ppm with coupling constants J = 9.3 and 6.6 Hz, while another appears as a doublet of doublets at δ 7.16 ppm with J = 10.5 and 5.7 Hz. purdue.edu The methyl protons of N-methylbenzamide derivatives typically appear as a singlet or a doublet, depending on the solvent and other structural features. vulcanchem.comrsc.org For instance, in N-methylbenzamide, the methyl protons are observed as a doublet at δ 2.98 ppm with a coupling constant of J = 5.0 Hz. rsc.org The N-H proton, when present, often appears as a broad singlet. rsc.org
Table 1: ¹H NMR Data for this compound and Related Compounds
| Compound | Solvent | Aromatic Protons (δ ppm) | Methyl Protons (δ ppm) | N-H Proton (δ ppm) |
| 4-Chloro-2,5-difluoro-N-methylbenzamide purdue.edu | Chloroform-d | 7.79 (dd, J=9.3, 6.6 Hz), 7.16 (dd, J=10.5, 5.7 Hz) | --- | 6.81 (br s) |
| N-methylbenzamide rsc.org | CDCl₃ | 7.25-7.56 (m) | 2.95 (d, J=4.5 Hz) | 6.46 (br s) |
| 2,5-Difluoro-N-methoxy-N-methyl-benzamide mit.edu | CDCl₃ | 7.03-7.19 (m) | 3.36 (br s), 3.56 (br s) | --- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum of this compound reveals distinct signals for each carbon atom, with the chemical shifts influenced by the electronegative fluorine atoms and the amide group. The carbonyl carbon (C=O) is typically found in the range of δ 164-172 ppm. mit.edursc.org The aromatic carbons attached to fluorine exhibit large C-F coupling constants, which can be a key diagnostic feature. For 2,5-difluoro-N-methoxy-N-methyl-benzamide, the aromatic region shows complexity due to C-F splitting. mit.edu In N-methylbenzamide, the carbonyl carbon appears at δ 168.4 ppm, while the aromatic carbons resonate between δ 127.0 and 131.8 ppm. rsc.org The methyl carbon signal is typically observed around δ 27 ppm. rsc.org
Table 2: ¹³C NMR Data for this compound and Analogues
| Compound | Solvent | Carbonyl Carbon (δ ppm) | Aromatic Carbons (δ ppm) | Methyl Carbon (δ ppm) |
| 2,5-Difluoro-N-methoxy-N-methyl-benzamide mit.edu | CDCl₃ | 164.7 | 115.1-159.7 (complex due to C-F splitting) | 31.9, 61.1 |
| N-methylbenzamide rsc.org | CDCl₃ | 168.4 | 127.0, 129.3, 131.8, 141.8 | 27.0 |
| 2-chloro-N,N-dimethylbenzamide rsc.org | CDCl₃ | 168.56 | 127.29, 127.85, 129.67, 130.18, 130.37, 136.43 | 34.76, 38.18 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Elucidating Fluorination Patterns and Electronic Effects
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to its wide chemical shift range and the large coupling constants between fluorine and other nuclei. huji.ac.ilazom.com For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the benzene (B151609) ring. In the case of 2,5-difluoro-N-methoxy-N-methyl-benzamide, the ¹⁹F NMR spectrum shows signals at δ -118.8 and -120.4 ppm. mit.edu The chemical shifts and coupling patterns in ¹⁹F NMR provide valuable information about the electronic environment and spatial arrangement of the fluorine atoms. nih.gov
Advanced 2D NMR Techniques for Connectivity and Proximity Confirmation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the complete molecular structure by establishing correlations between nuclei. ugm.ac.id For instance, an HMBC experiment on a benzimidazole (B57391) derivative allowed for the assignment of quaternary carbons by observing long-range correlations to neighboring protons. ugm.ac.id Such techniques would be invaluable in definitively assigning all proton and carbon signals for this compound and resolving any ambiguities from 1D spectra.
Vibrational Spectroscopy (IR) for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound, the IR spectrum is expected to show characteristic absorption bands for the amide and fluoroaromatic moieties. The N-H stretch of a secondary amide typically appears as a strong band around 3300 cm⁻¹. The C=O (amide I) stretching vibration is observed in the region of 1630-1680 cm⁻¹. vulcanchem.com For N-methylbenzamide, a peak is noted in this range. nist.gov The C-F stretching vibrations in fluoroaromatic compounds generally appear between 1000 and 1400 cm⁻¹. vulcanchem.com
Table 3: Key IR Absorption Frequencies for Benzamide (B126) Derivatives
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |
| Amide | N-H Stretch | ~3300 |
| Amide | C=O Stretch (Amide I) | 1630-1680 vulcanchem.com |
| Fluoroaromatic | C-F Stretch | 1000-1400 vulcanchem.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. savemyexams.com The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. In addition, a peak at [M+1] is often observed due to the natural abundance of the ¹³C isotope. chim.lu Fragmentation of the molecular ion provides structural clues. For amides, a common fragmentation pathway is the McLafferty rearrangement, which can result in a prominent peak. libretexts.org For N-methylbenzamide, the mass spectrum (electron ionization) is available, which aids in understanding its fragmentation. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the compound and its fragments. vulcanchem.com
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Crystal Structure Determination and Conformational Insights
The crystal structure of this compound, determined through single-crystal X-ray diffraction, reveals key conformational features. The analysis of related fluorinated benzamide structures shows that the amide group (-CONH-) can adopt different orientations relative to the benzene ring. researchgate.net For instance, in N-methyl-2-fluorobenzamide, the N-methyl group is coplanar with the carbonyl group. researchgate.net The dihedral angle between the plane of the benzamide and the phenyl ring is a critical parameter. In a series of N-[2-(trifluoromethyl)phenyl]benzamides, these dihedral angles were observed to vary significantly with different halogen substitutions on the benzoyl ring. nih.gov For 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, which has two independent molecules in the asymmetric unit, these angles are 43.94(8)° and 55.66(7)°. nih.gov
The planarity of the molecule is also a key aspect. In the case of N-(2,3-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly co-planar, with an interplanar angle of just 0.5(2)°. However, the central amide group is twisted out of these planes, showing angles of 23.17(18)° and 23.44(17)° with respect to the aromatic rings. mdpi.com This deviation from planarity is often a result of accommodating strong intermolecular hydrogen bonds. mdpi.com
Table 1: Selected Crystallographic and Conformational Data for Related Fluorinated Benzamides
| Compound | Dihedral Angle (Benzamide/Phenyl) | Key Conformational Features | Reference |
|---|---|---|---|
| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A) | 43.94 (8)° | Two independent molecules in asymmetric unit | nih.gov |
| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule B) | 55.66 (7)° | Two independent molecules in asymmetric unit | nih.gov |
| N-(2,3-difluorophenyl)-2-fluorobenzamide | 23.17(18)° and 23.44(17)° (Amide/Aromatic planes) | Aromatic rings are nearly co-planar | mdpi.com |
Intermolecular Interactions in the Crystalline State, including Hydrogen Bonding Networks
The solid-state packing of fluorinated benzamides is largely governed by a network of intermolecular interactions. Hydrogen bonds, particularly the N-H···O interaction between the amide groups of adjacent molecules, are a dominant feature. nih.gov This interaction typically leads to the formation of one-dimensional chains or ribbons. nih.govmdpi.com For example, in the crystal structures of 3-halo-N-[2-(trifluoromethyl)phenyl]benzamides, molecules are linked by N-H···O hydrogen bonds to form chains. nih.gov
The supramolecular architecture can be quite complex. In some cases, these hydrogen-bonded chains are further linked into two-dimensional layers or three-dimensional networks through other interactions. nih.gov For instance, in 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, C-H···O hydrogen bonds link the primary N-H···O bonded chains into layers. nih.gov The specific arrangement of these hydrogen bonding networks dictates the packing efficiency and ultimately the physical properties of the crystal. mdpi.com
Table 2: Hydrogen Bonding Parameters in Related Fluorinated Benzamides
| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Reference |
|---|---|---|---|---|---|
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | N-H···O | 3.054(4) | - | 1D chains | mdpi.com |
| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | N-H···O | - | - | Chains | nih.gov |
| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | C-H···O | - | - | Links chains into layers | nih.gov |
| N-(8-fluoronaphthalen-1-yl)trifluoroacetamide | N-H···F | 2.12 | - | Bifurcated bonding | acs.org |
| N-(8-fluoronaphthalen-1-yl)trifluoroacetamide | N-H···O | 2.19 | - | Bifurcated bonding | acs.org |
Analysis of Halogen-Halogen and Halogen-Hydrogen Short Contacts in Fluorinated Benzamides
In addition to hydrogen bonding, short contacts involving halogen atoms are critical in understanding the crystal packing of fluorinated compounds. These can be categorized as halogen-halogen (F···F) and halogen-hydrogen (F···H) interactions. While the C-F bond is highly polarized, the fluorine atom is generally a poor hydrogen bond acceptor. However, numerous studies have shown the existence of short C-H···F contacts that contribute to crystal stability. researchgate.net
The analysis of fluorinated benzamides has revealed that short NH···F-C contacts can exist, sometimes characterized as weak intramolecular hydrogen bonds. researchgate.net The nature of these interactions is a subject of ongoing research, with their stabilizing effect being context-dependent. acs.org
Computational Chemistry and Theoretical Investigations of 2,5 Difluoro N Methylbenzamide
Molecular Geometry Optimization and Electronic Structure Calculations using Density Functional Theory (DFT)
Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the molecular structure and electronic properties of 2,5-difluoro-N-methylbenzamide. DFT calculations allow for the optimization of the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
For the parent compound, N-methylbenzamide, DFT and Møller–Plesset theory calculations have been used to investigate the rotational potential energy surface around the C(sp²)−C(aryl) bond. acs.org These studies show that the phenyl ring is rotated out of the plane of the amide group. acs.org The degree of this rotation is influenced by the balance between the stabilizing effects of π-conjugation, which favors planarity, and steric hindrance. acs.org In the case of N-methylbenzamide, the calculated dihedral angle (C1-C2-C3-O4) varies with the level of theory, with BLYP/DZVP2/A2 predicting an angle of 28.6°. acs.org
Below is a representative data table of optimized geometrical parameters for a related compound, N-methylbenzamide, as determined by different levels of electronic structure theory. Similar calculations for this compound would provide specific values for its unique structure.
Table 1: Selected Optimized Geometrical Parameters for N-Methylbenzamide at Different Levels of Theory
| Parameter | SVWN/DZVP2/A2 | BLYP/DZVP2/A2 | MP2/DZP |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C2-C3 | 1.503 | 1.509 | 1.506 |
| C3-N8 | 1.364 | 1.373 | 1.361 |
| C3-O4 | 1.233 | 1.242 | 1.238 |
| Bond Angles (deg) | |||
| C2-C3-N8 | 116.4 | 116.3 | 116.3 |
| O4-C3-N8 | 122.9 | 122.8 | 122.9 |
| Dihedral Angle (deg) | |||
| C1-C2-C3-O4 | 16.3 | 28.6 | 28.3 |
Data adapted from a study on N-methylbenzamide. acs.org
Conformational Analysis and Energy Landscapes of Fluorinated Benzamides
The conformational flexibility of benzamides, particularly the rotation around the C(aryl)-C(O) and C(O)-N bonds, is a key determinant of their biological activity and physical properties. Computational methods are essential for exploring the potential energy surface (PES) and identifying stable conformers and the energy barriers that separate them.
For N-methylbenzamide, the rotational barrier around the C(sp²)−C(aryl) bond has been calculated to be between 2.8 and 2.9 kcal/mol. acs.org The potential energy surface reveals a minimum at a dihedral angle of approximately 28°, with rotational barriers at 0° and 90°. acs.org The introduction of fluorine substituents, as in this compound, is expected to alter this energy landscape. The fluorine at the ortho position (position 2) can introduce steric hindrance that raises the rotational barrier. Conversely, electronic effects from both fluorine atoms can influence the conjugation between the phenyl ring and the amide group, thereby affecting the preferred conformation.
Studies on other fluorinated benzanilides have shown that the number and position of fluorine atoms significantly impact the crystal structure energy landscape. researchgate.net Crystal structure prediction calculations on 2-fluorobenzamide (B1203369) revealed a much denser lattice energy landscape compared to the non-fluorinated parent compound, suggesting that fluorine substitution can make certain packing motifs less likely. acs.orgacs.orgnih.gov This highlights the role of fluorine in modulating intermolecular forces and, consequently, the preferred solid-state conformation.
The conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the PES. This would reveal the global and local energy minima, representing the most stable and metastable conformations, respectively. The energy barriers between these conformers are also critical as they determine the dynamics of conformational exchange. For some amides with single protons at the alpha carbon, local syn minimum conformations can be characterized.
Quantum Chemical Studies on Chemical Reactivity and Reaction Pathways
Quantum chemical calculations are powerful tools for investigating the chemical reactivity of molecules and elucidating reaction mechanisms. For this compound, these studies can predict sites of electrophilic and nucleophilic attack, acidity of protons, and the feasibility of various reaction pathways.
The presence of two fluorine atoms, which are strongly electron-withdrawing, is expected to have a profound effect on the reactivity of the benzamide (B126). The electron density on the aromatic ring will be reduced, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. DFT studies on the rhodium-catalyzed coupling of benzamides have shown that the reaction pathways, such as β-F elimination versus C-N bond formation, are influenced by the directing group and can be rationalized through computational analysis. nih.govacs.org
Fukui function analysis, a concept derived from DFT, can be used to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. researchgate.net For this compound, this would likely indicate that the carbon atoms attached to the fluorine atoms are susceptible to nucleophilic attack. Furthermore, the acidity of the N-H proton could be influenced by the electronic effects of the fluorine substituents, which can be quantified through pKa calculations.
Molecular Docking and Pharmacophore Modeling for Investigating Ligand-Target Chemical Interactions
Molecular docking and pharmacophore modeling are indispensable computational techniques in drug discovery for predicting and analyzing the interactions between a small molecule (ligand) and a biological target, typically a protein. jonuns.com These methods are particularly relevant for understanding the potential biological activity of this compound.
Molecular docking simulations would place the this compound molecule into the binding site of a target protein and score the different binding poses based on the predicted binding affinity. This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, studies on fluorinated benzamides as inhibitors of Cholesteryl Ester Transfer Protein (CETP) have used molecular modeling to confirm that hydrophobic interactions are crucial for the formation of the ligand-protein complex. nih.gov Similarly, docking studies of benzamide derivatives as FtsZ inhibitors have revealed important hydrogen bond interactions with specific amino acid residues in the active site. tandfonline.com
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov For a series of related compounds, a pharmacophore model can be generated based on their known biological activities. A study on benzamide analogues as FtsZ inhibitors developed a five-featured pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.com Such a model for compounds related to this compound could be used to screen virtual libraries for other potential inhibitors or to guide the design of new, more potent analogues. The fluorine atoms in this compound could contribute to the pharmacophore as hydrogen bond acceptors or by participating in hydrophobic interactions.
Investigation of Intramolecular and Intermolecular Interactions (e.g., C-F...H-N hydrogen bonds, π-stacking)
The fluorine atoms in this compound play a significant role in mediating both intramolecular and intermolecular interactions, which in turn influence the molecule's conformation, crystal packing, and biological activity.
Intramolecular Interactions: An intramolecular hydrogen bond between the ortho-fluorine (C2-F) and the amide proton (N-H) is a possibility that could significantly influence the conformation of the molecule. Such C-F···H-N interactions have been observed in other ortho-fluoro benzamides and can lead to a more planar and rigid structure. chemrxiv.orgacs.org This can have important implications for the molecule's binding to a biological target by pre-organizing it into a bioactive conformation. DFT calculations can be used to determine the strength and geometry of such intramolecular hydrogen bonds.
Intermolecular Interactions: In the solid state and in biological systems, this compound can participate in a variety of intermolecular interactions.
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded chains or dimers. mdpi.com The fluorine atoms can also act as weak hydrogen bond acceptors, forming C-H···F interactions. researchgate.net
π-stacking: The fluorinated aromatic ring can engage in π-stacking interactions with other aromatic systems. The nature of these interactions is significantly affected by fluorination. While traditional π-stacking is often driven by attractive quadrupole-quadrupole interactions, the introduction of fluorine atoms alters the quadrupole moment of the aromatic ring. researchgate.net Fluorination can sometimes disrupt the typical π-stacking observed in non-fluorinated analogues. rsc.org However, arene-perfluoroarene stacking can be a strong and specific interaction. acs.org Computational studies can quantify the energy of these π-stacking interactions and predict the preferred geometry (e.g., parallel-displaced vs. T-shaped).
Crystal structure prediction studies on fluorinated benzamides have highlighted the complex interplay of these interactions in determining the final crystal packing. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) from Computational Models
Computational chemistry provides powerful methods for predicting spectroscopic parameters, such as NMR chemical shifts, which can be invaluable for structure elucidation and verification. rsc.org DFT-based methods have become particularly popular for this purpose due to their balance of accuracy and computational cost. chemrxiv.org
For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is of particular interest. The ¹⁹F NMR spectrum is especially sensitive to the local electronic environment, making it a powerful probe of molecular structure and conformation. rsc.org
The process of predicting NMR chemical shifts typically involves:
Geometry Optimization: The molecular geometry is first optimized using a suitable DFT method and basis set.
NMR Calculation: A subsequent calculation is performed on the optimized geometry to compute the NMR shielding tensors.
Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Several studies have demonstrated the predictive power of DFT for ¹⁹F NMR chemical shifts in a wide variety of fluorinated organic molecules. rsc.orgresearchgate.net The accuracy of the predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. bohrium.com For example, research has shown that for some fluorinated compounds, gas-phase calculations can be more accurate than those employing solvation models. bohrium.com Machine learning models trained on DFT-calculated chemical shifts are also emerging as a way to accelerate the prediction process. chemrxiv.orgchemrxiv.org
A comparison of calculated and experimental NMR spectra can confirm the proposed structure of this compound and provide insights into its conformational preferences in solution. For instance, if the molecule exists as a mixture of conformers in solution, the observed NMR spectrum will be a population-weighted average of the spectra of the individual conformers. By calculating the spectra for different low-energy conformers, it is possible to deconvolute the experimental spectrum and determine the relative populations of the conformers.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-methylbenzamide |
| 2-fluorobenzamide |
| 3,5-difluoro-substituted secondary benzamides |
| Fluorinated benzanilides |
| Cholesteryl Ester Transfer Protein (CETP) |
| FtsZ |
| Tetramethylsilane |
Chemical Reactivity and Reaction Mechanisms of 2,5 Difluoro N Methylbenzamide
Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring
Electrophilic Aromatic Substitution (EAS) on the benzene ring of 2,5-difluoro-N-methylbenzamide is influenced by the directing effects of both the fluorine and the N-methylamide substituents. The N-methylamide group is an activating ortho, para-director, while halogens are deactivating ortho, para-directors. uci.edulibretexts.org In this molecule, the positions open for substitution are C3, C4, and C6.
The directing effects can be summarized as follows:
N-methylamide group (at C1): Directs electrophiles to the ortho (C6) and para (C4) positions.
Fluorine (at C2): Directs electrophiles to its para position (C5, which is occupied). Its deactivating inductive effect is strong.
Fluorine (at C5): Directs electrophiles to its ortho (C4, C6) positions.
Considering the combined influence, positions C4 and C6 are the most electronically favored for electrophilic attack. The strong electron-withdrawing inductive effect of the two fluorine atoms deactivates the ring, making these reactions generally slower than on unsubstituted benzamide (B126). libretexts.org The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions, which can modulate the balance between electronic and steric influences.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Substituent | Position | Directing Effect | Influence on Reactivity | Predicted Target Positions |
| -CONHCH₃ | C1 | Ortho, Para | Activating | C4, C6 |
| -F | C2 | Ortho, Para | Deactivating | C5 (occupied) |
| -F | C5 | Ortho, Para | Deactivating | C4, C6 |
Nucleophilic Aromatic Substitution Reactions at Fluorinated Positions
Nucleophilic Aromatic Substitution (NAS) is a key reaction pathway for aryl halides, particularly when the ring is substituted with electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comopenstax.orglibretexts.org In this compound, both the N-methylamide group and the fluorine atoms are electron-withdrawing, making the aromatic ring electron-deficient and susceptible to nucleophilic attack.
The fluorine atoms themselves can act as leaving groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial.
Substitution at C2: The fluorine at C2 is ortho to the electron-withdrawing amide group. A nucleophilic attack at this position would generate a negative charge that is stabilized by resonance involving the carbonyl group of the amide.
Substitution at C5: The fluorine at C5 is meta to the amide group. Consequently, the negative charge from a nucleophilic attack at this position cannot be delocalized onto the amide group, resulting in a less stable intermediate. openstax.orglibretexts.org
Therefore, nucleophilic aromatic substitution is expected to occur preferentially at the C2 position. Studies on similar compounds like 4,5-difluoro-1,2-dinitrobenzene show that fluorine is the first group to be displaced in sequential substitution reactions. mdpi.com
Directed Ortho Metalation (DOM) Studies and Regioselectivity in Halogenated Benzamides
Directed Ortho Metalation (DOM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction employs an organolithium reagent to deprotonate the position ortho to a directing metalation group (DMG). The amide functional group, including tertiary and secondary amides, is recognized as a strong DMG. uwindsor.caorganic-chemistry.org
In this compound, the N-methylamide group directs the metalation. The two ortho positions are C2 and C6.
Position C2: This position is substituted with a fluorine atom.
Position C6: This position bears a hydrogen atom.
The lithium reagent will coordinate with the carbonyl oxygen of the amide group, delivering the base to the closest available proton. wikipedia.org Consequently, deprotonation occurs exclusively at the C6 position, leading to a single, highly stable aryllithium intermediate. While halogen-metal exchange can be a competing reaction with bromo- and iodo-substituted arenes, it is generally much slower for fluoroarenes, meaning that C-H deprotonation at the ortho position is the favored pathway. uwindsor.ca The presence of fluorine can even enhance the kinetic acidity of the ortho protons, further facilitating the metalation step. uwindsor.ca Subsequent reaction with an electrophile allows for the introduction of a wide range of functional groups specifically at the C6 position. This high regioselectivity makes DOM a valuable tool in the synthesis of polysubstituted benzamides. thieme-connect.comacs.orgacs.org
Table 2: Regioselectivity in Directed Ortho Metalation of this compound
| Directing Group | Position | Ortho Positions | Available for Metalation | Predicted Outcome |
| -CONHCH₃ | C1 | C2, C6 | C6 (C-H) | Highly regioselective lithiation at C6 |
Amide Bond Transformations and Cleavage Reactions
The amide bond is known for its high stability due to resonance, making its cleavage challenging. nih.govrsc.org However, transformations of the amide group in this compound can be achieved under specific conditions.
Hydrolysis: The most common transformation is hydrolysis, which cleaves the C-N bond to yield 2,5-difluorobenzoic acid and methylamine (B109427). This reaction can be carried out under either strong acidic or basic conditions with heating. pearson.com The mechanism involves the formation of a tetrahedral intermediate following nucleophilic attack on the carbonyl carbon. researchgate.net
Metal-Catalyzed Transformations: Modern synthetic methods allow for more versatile transformations. For instance, iron-catalyzed esterification of amides, including N-methylbenzamide, with alcohols has been reported. rsc.org This process involves the activation of the C-N bond by an iron catalyst, allowing for the substitution of the amino group with an alkoxy group to form the corresponding ester. rsc.org
Radical-Polar Crossover Cleavage: A novel method for cleaving tertiary amide bonds utilizes a copper(II) bromide/Selectfluor system. nih.govrsc.org While this compound is a secondary amide, related methodologies could potentially be adapted. This process involves a radical-polar crossover mechanism to form an acyl fluoride (B91410) intermediate, which can then be derivatized with various nucleophiles. rsc.org
Influence of Fluorine Substituents on Reaction Pathways and Kinetics
The presence of fluorine substituents profoundly impacts the reactivity of the benzamide ring, often altering reaction rates and influencing regiochemical outcomes. mdpi.commdpi.com
Electronic Effects: Fluorine possesses a dual electronic nature:
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. This generally leads to slower reaction rates (kinetics) in EAS compared to non-fluorinated analogues. uci.edu
Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the aromatic π-system, which is responsible for its ortho, para-directing nature in EAS.
Influence on Specific Reactions:
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of fluorine is highly advantageous. It stabilizes the negatively charged Meisenheimer intermediate, thereby increasing the rate of reaction. masterorganicchemistry.com This makes fluorinated aryl compounds excellent substrates for NAS.
Directed Ortho Metalation (DOM): The inductive effect of fluorine increases the acidity of nearby C-H bonds. uwindsor.ca For this compound, the fluorine at C2 enhances the acidity of the proton at C3, but more importantly, the directing effect of the amide group overwhelmingly favors metalation at C6. Studies on the binding of fluorinated benzenesulfonamides have shown that fluorination can significantly alter binding kinetics and thermodynamics. nih.gov
Amide Bond Reactivity: The electronic properties of the fluorinated ring can influence the reactivity of the amide bond itself. The electron-withdrawing nature of the 2,5-difluorophenyl group makes the carbonyl carbon more electrophilic, which could potentially increase the rate of nucleophilic attack at the carbonyl, as seen in hydrolysis reactions.
Table 3: Summary of Fluorine's Influence on Reactivity
| Reaction Type | Kinetic Effect | Mechanistic/Regiochemical Influence |
| Electrophilic Aromatic Substitution | Deactivating (slower reaction) | Ortho, para-directing, but ring is less nucleophilic. |
| Nucleophilic Aromatic Substitution | Activating (faster reaction) | Stabilizes the anionic Meisenheimer intermediate. |
| Directed Ortho Metalation | May increase C-H acidity | Enhances kinetic acidity of ortho protons. |
| Amide Bond Transformations | May increase carbonyl electrophilicity | Potentially accelerates nucleophilic attack on the amide carbonyl. |
Advanced Applications of 2,5 Difluoro N Methylbenzamide in Organic Synthesis
Role as a Key Intermediate in Multi-step Synthesis of Complex Organic Molecules
2,5-Difluoro-N-methylbenzamide and its close analogs serve as crucial intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The difluorinated phenyl ring, activated by the fluorine substituents, is amenable to various transformations, while the amide functionality offers a site for further chemical elaboration.
Analogs of this compound are documented as key building blocks in the synthesis of bioactive compounds. For instance, the structurally related compound, 4-chloro-2,5-difluoro-N-methylbenzamide, is recognized as an important pharmaceutical intermediate. purdue.edu Similarly, in the synthesis of Apalutamide, an anti-cancer therapeutic, an intermediate is formed via a coupling reaction involving a related chloro-fluoro-N-methylbenzamide derivative. google.com This reaction highlights the utility of the benzamide (B126) moiety in forming larger, more complex structures through established coupling methodologies. google.com
The synthesis of complex inhibitors often involves the strategic introduction of fluorinated aromatic cores to enhance potency and modulate physicochemical properties. acs.org In a representative multi-step synthesis, a difluorinated nitrobenzene (B124822) can undergo a nucleophilic aromatic substitution (SNAr), followed by reduction of the nitro group to an amine, and subsequent amide bond formation. This core can then be further functionalized. While not a direct use of this compound as a starting material, this illustrates the type of synthetic sequences where it would be a valuable intermediate, for example, by being formed after the initial SNAr and reduction steps.
The general synthetic utility is summarized in the table below, drawing parallels from related structures.
| Reaction Type | Role of Benzamide Intermediate | Example of Subsequent Transformation | Potential Product Class |
| Palladium-catalyzed Coupling | Provides the N-methylbenzamide fragment to a larger molecule. google.com | Coupling with a primary amine on a heterocyclic core. google.com | Kinase Inhibitors, Anti-cancer agents |
| Nucleophilic Aromatic Substitution (SNAr) | The difluoro-aromatic ring acts as an electrophile. acs.org | Displacement of a fluorine atom by a nucleophile (e.g., an alcohol or amine). acs.org | BET Bromodomain Inhibitors |
| Directed C-H Functionalization | The amide group directs metal catalysts to functionalize a specific C-H bond. beilstein-journals.org | Iron-catalyzed fluorination of a benzylic C-H bond. beilstein-journals.org | Novel Fluorinated Scaffolds |
Precursor for the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in medicinal chemistry, and N-arylamides are common precursors for their construction. researchgate.netrsc.orgijsrtjournal.com this compound is a valuable precursor for synthesizing fluorinated heterocyclic systems, where the fluorine atoms can significantly influence the biological activity of the final product. cbijournal.com
One common strategy involves the intramolecular cyclization of a suitably functionalized N-arylamide. For example, derivatives of N-arylacrylamides can undergo radical cyclization to form oxindoles. beilstein-journals.org A 3,5-difluoro-substituted arylacrylamide has been successfully converted into the corresponding fluorinated oxindole (B195798) derivative, demonstrating the compatibility of the difluoro-substitution pattern with such cyclization reactions. beilstein-journals.org This suggests that this compound can be elaborated into an N-arylacrylamide and subsequently cyclized to produce 2,5-difluoro-substituted oxindoles.
Furthermore, benzamide derivatives are used to construct more complex fused heterocyclic systems. For example, 4-(2-Bromoacetyl)-3,5-difluoro-N-methylbenzamide, a derivative of the title compound, reacts with 4-methylpyridin-2-amine to form a fluorinated imidazo[1,2-a]pyridine (B132010) core. google.com This demonstrates how the benzamide scaffold can be incorporated into a fused bicyclic heterocycle, a common motif in pharmacologically active molecules.
The table below outlines potential synthetic routes from this compound to various heterocyclic systems.
| Target Heterocycle | Synthetic Strategy | Key Reaction | Reference for Analogy |
| Fluorinated Oxindoles | Elaboration of the amide nitrogen followed by intramolecular cyclization. | Radical cyclization of an N-arylacrylamide derivative. | beilstein-journals.org |
| Fluorinated Imidazo[1,2-a]pyridines | Functionalization of the benzene (B151609) ring followed by condensation/cyclization. | Reaction of an α-haloketone derivative with a 2-aminopyridine. | google.com |
| Fluorinated 1,2,4-Oxadiazoles | Amide activation followed by cyclization with an amidine. | Palladium-catalyzed carbonylative coupling and one-pot cyclization. | acs.org |
Development of Radiolabeled Tracers for Chemical Research Applications (focus on synthetic routes and chemical modifications)
Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiolabeled tracers to visualize and quantify biochemical processes in vivo. wustl.edu The development of novel PET tracers is crucial for drug discovery and diagnostics. This compound is an attractive scaffold for creating such tracers due to the common presence of fluorinated benzamides in central nervous system (CNS) drug candidates and the possibility of introducing a short-lived positron-emitting isotope like Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min).
The synthesis of a radiolabeled version of this compound would typically involve a late-stage introduction of the radioisotope onto a precursor molecule.
Synthetic Routes for ¹¹C-Labeling:
The N-methyl group is an ideal site for ¹¹C-labeling. The synthesis would start with the corresponding N-desmethyl precursor, 2,5-difluoro-benzamide. This precursor can be reacted with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), in the final step of the synthesis to produce [¹¹C]this compound. This N-methylation reaction is a widely used and robust method for producing PET tracers. mdpi.com
| Precursor | Radiolabeling Reagent | Reaction Conditions | Product | Reference for Method |
| 2,5-Difluorobenzamide | [¹¹C]Methyl iodide ([¹¹C]CH₃I) | Base (e.g., K₂CO₃ or NaOH), DMF or DMSO, elevated temperature. | [¹¹C]this compound | mdpi.com |
| 2,5-Difluorobenzamide | [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) | Base, suitable solvent (e.g., DMF), often performed in an automated synthesis module. | [¹¹C]this compound | mdpi.com |
Synthetic Routes for ¹⁸F-Labeling:
Introducing ¹⁸F would likely require modifying the structure, as direct nucleophilic substitution of the existing fluorine atoms on the electron-rich benzamide ring is challenging. A more viable strategy involves synthesizing a precursor with a suitable leaving group (e.g., nitro, trimethylammonium, or tosylate) at one of the ring positions. For example, a precursor like N-methyl-2-fluoro-5-nitrobenzamide could undergo nucleophilic aromatic substitution with [¹⁸F]fluoride to yield [¹⁸F]this compound. The success of this reaction depends heavily on the activation provided by the other ring substituents.
Alternatively, a prosthetic group approach could be used. For instance, a bromo- or iodo-substituted precursor could be coupled with a small ¹⁸F-labeled building block, such as [¹⁸F]fluoroethyl tosylate. uio.no
| Precursor | Radiolabeling Reagent | Key Reaction | Potential Product | Reference for Method |
| N-methyl-2-fluoro-5-nitrobenzamide | K[¹⁸F]F, Kryptofix 2.2.2 | Nucleophilic Aromatic Substitution (SNAr) | [¹⁸F]this compound | uio.no |
| 4-Bromo-2,5-difluoro-N-methylbenzamide | [¹⁸F]Fluoroethylating agent | Palladium-catalyzed cross-coupling | 2,5-difluoro-4-([¹⁸F]fluoroethyl)-N-methylbenzamide | uio.no |
These radiochemical syntheses must be rapid, high-yielding, and suitable for automation to accommodate the short half-lives of the isotopes. The resulting radiotracers could then be used in preclinical research to study drug-target engagement, pharmacokinetics, and disease pathology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-difluoro-N-methylbenzamide, and how can reaction conditions be optimized to improve yield?
- Methodology : Begin with nucleophilic substitution on 2,5-difluorobenzoic acid using methylamine under reflux in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC and optimize temperature (80–100°C) and stoichiometric ratios (1:1.2 for acid to amine). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) and NMR (characteristic peaks: δ 2.9 ppm for N-methyl, δ 7.1–7.5 ppm for aromatic protons) .
- Key Considerations : Avoid residual solvents like DMF in final products by substituting with acetonitrile or THF during purification .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology : Use differential scanning calorimetry (DSC) for melting point determination and UV-Vis spectroscopy for λmax analysis in ethanol. Calculate logP values via reverse-phase HPLC or computational tools (e.g., Quantitative Structure-Property Relationship models) .
- Advanced Confirmation : Validate crystallinity via X-ray diffraction and compare with PubChem data for 3,5-difluoro analogs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles) to prevent skin/eye contact. Store in airtight containers under inert gas. For waste disposal, segregate organic residues and collaborate with certified hazardous waste management services .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodology : Perform dose-response curves (0.1–100 µM) in triplicate across cell lines (e.g., HEK293, HeLa) to assess reproducibility. Use statistical tools (ANOVA, p < 0.05) to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Case Study : If enzyme inhibition data conflicts with receptor-binding results, re-evaluate buffer conditions (pH, ionic strength) or probe for off-target interactions via proteome-wide screening .
Q. What strategies are recommended for studying the metabolic stability of this compound in preclinical models?
- Experimental Design : Use liver microsomes (human/rat) to assess Phase I metabolism. Quantify metabolites via LC-MS/MS and identify degradation pathways (e.g., demethylation or hydroxylation). Compare with in vivo pharmacokinetic data (Cmax, t1/2) from rodent studies .
- Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance rates and predict hepatic extraction ratios .
Q. How can computational modeling enhance the design of this compound derivatives for selective target engagement?
- Approach : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using crystal structures from the PDB. Optimize substituents at the N-methyl or fluorine positions to improve binding energy (ΔG < −8 kcal/mol). Validate predictions with MM-GBSA free-energy calculations .
- Validation : Synthesize top candidates and test in vitro/in vivo for target selectivity vs. off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
